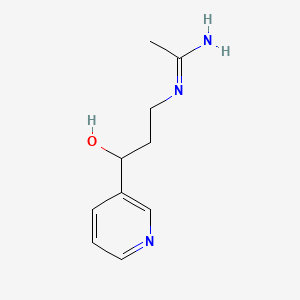
Nos-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nos-IN-3 is a potent and selective inhibitor of nitric oxide synthase (NOS), specifically targeting the inducible isoform (iNOS) with an IC50 value of 4.6 µM . This compound is derived from imidamide and is known for its low toxicity, making it a promising candidate for research in diseases involving the inducible isoform, such as septic shock .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nos-IN-3 involves the derivation from imidamide. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds typically involve multi-step organic synthesis, including the formation of imidamide derivatives through condensation reactions, followed by selective functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route for higher yield and purity, followed by large-scale reactions in controlled environments to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Nos-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Depending on the specific substitution reaction, reagents like halides or amines may be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
Nos-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of nitric oxide synthase and its effects on various chemical pathways.
Biology: Employed in research to understand the role of nitric oxide in biological systems, particularly in immune response and cellular signaling.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive nitric oxide production, such as septic shock and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in the synthesis of related inhibitors.
Mecanismo De Acción
Nos-IN-3 exerts its effects by selectively inhibiting the inducible isoform of nitric oxide synthase (iNOS). This enzyme catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting iNOS, this compound reduces the production of nitric oxide, which is a key mediator in various physiological and pathological processes, including inflammation and immune response .
Comparación Con Compuestos Similares
Nos-IN-3 is unique in its high selectivity for iNOS and low toxicity. Similar compounds include:
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor.
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A selective iNOS inhibitor with higher toxicity.
Aminoguanidine: Another selective iNOS inhibitor but with different pharmacokinetic properties.
This compound stands out due to its potent inhibition of iNOS without affecting endothelial NOS (eNOS), making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
N'-(3-hydroxy-3-pyridin-3-ylpropyl)ethanimidamide |
InChI |
InChI=1S/C10H15N3O/c1-8(11)13-6-4-10(14)9-3-2-5-12-7-9/h2-3,5,7,10,14H,4,6H2,1H3,(H2,11,13) |
Clave InChI |
SAFGSJNLNUCDQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCC(C1=CN=CC=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


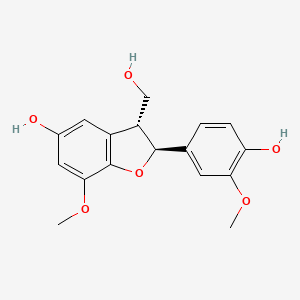

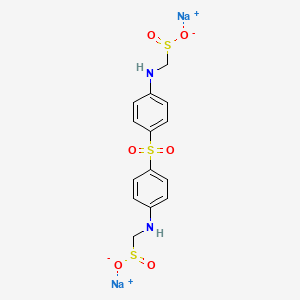
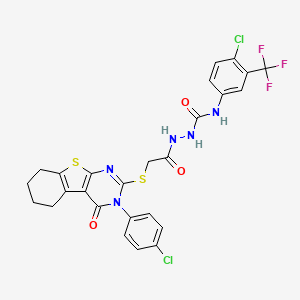
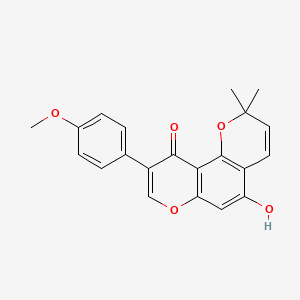

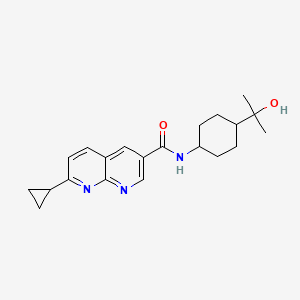


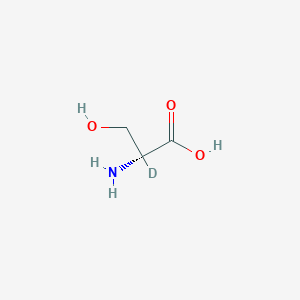
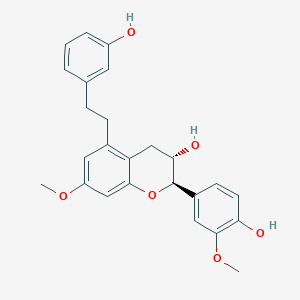
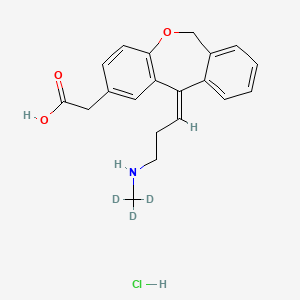
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
